Propargyl-PEG10-alcohol Propargyl-PEG10-alcohol Propargyl-PEG10-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers are useful in the development of antibody drug conjugates (ADCs).
Brand Name: Vulcanchem
CAS No.: 2055022-35-8
VCID: VC0540289
InChI: InChI=1S/C21H40O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1,22H,3-21H2
SMILES: C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Molecular Formula: C21H40O10
Molecular Weight: 452.54

Propargyl-PEG10-alcohol

CAS No.: 2055022-35-8

Cat. No.: VC0540289

Molecular Formula: C21H40O10

Molecular Weight: 452.54

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG10-alcohol - 2055022-35-8

Specification

CAS No. 2055022-35-8
Molecular Formula C21H40O10
Molecular Weight 452.54
IUPAC Name 2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C21H40O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1,22H,3-21H2
Standard InChI Key FBQGPFAGZKPHQT-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Appearance Solid powder

Introduction

Chemical Properties and Structure

Propargyl-PEG10-alcohol possesses a unique chemical structure that contributes to its versatility in various applications. The compound demonstrates notable physical and chemical properties that make it particularly valuable in bioconjugation chemistry and pharmaceutical research.

Physical and Chemical Characteristics

The compound exists as a viscous liquid with excellent solubility characteristics in both aqueous and organic media, primarily due to its PEG backbone . Table 1 summarizes the key physical and chemical properties of Propargyl-PEG10-alcohol as reported by different sources:

PropertyValueSource Reference
PEG Molecular Weight452.5 g/mol
Functional GroupsPropargyl/Alcohol
Purity98%
Recommended Storage-20°C
Molecular FormulaC21H40O10 or C23H44O11 ,
CAS Number2055022-35-8 or 2378150-09-3 ,

The discrepancy in reported molecular formulas and CAS numbers across sources may reflect slight variations in the exact number of PEG units, as commercial PEG derivatives often contain a distribution of chain lengths rather than a single molecular entity .

Structural Features

The structure of Propargyl-PEG10-alcohol consists of three key components:

  • A terminal propargyl (alkyne) group (HC≡C-CH₂-) that enables click chemistry reactions

  • A polyethylene glycol chain consisting of approximately 10 repeating ethylene glycol units (-OCH₂CH₂-)₁₀

  • A terminal hydroxyl group (-OH) that can undergo further chemical modifications

This particular arrangement of functional groups makes the compound highly versatile for creating complex molecular architectures through orthogonal chemical strategies.

Functional Groups and Reactivity

The reactivity profile of Propargyl-PEG10-alcohol is primarily determined by its two terminal functional groups, each offering distinct chemical transformation opportunities.

Propargyl Group Reactivity

The terminal alkyne (propargyl) group is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are the cornerstone of click chemistry . This reaction produces 1,2,3-triazole linkages that are stable under physiological conditions, making them valuable for bioconjugation applications . The propargyl group specifically undergoes the following reactions:

  • CuAAC reactions with azide-bearing molecules to form stable triazole linkages

  • Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) for the formation of 1,5-disubstituted triazoles

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) when structural modifications enable it

Hydroxyl Group Reactivity

The terminal hydroxyl group offers complementary reactivity that enables further derivatization through various chemical transformations:

  • Esterification with carboxylic acids or acid chlorides

  • Etherification through Williamson ether synthesis

  • Conversion to other functional groups (e.g., amines, thiols) through appropriate chemical transformations

  • Oxidation to aldehydes or carboxylic acids

The presence of both functional groups in a single molecule creates opportunities for orthogonal chemical strategies, where one end of the molecule can be selectively modified without affecting the other end.

Applications

Propargyl-PEG10-alcohol finds applications across multiple domains in chemical biology, medicinal chemistry, and materials science, with particular importance in click chemistry applications and the development of PROTACs.

Click Chemistry Applications

The ability of Propargyl-PEG10-alcohol to participate in copper-catalyzed azide-alkyne cycloaddition reactions makes it valuable for:

  • Bioconjugation of peptides, proteins, and antibodies with small molecules, drugs, or imaging agents

  • Surface functionalization of nanoparticles, polymers, and biomaterials

  • Creation of complex molecular architectures through modular, high-yielding chemical transformations

  • Site-specific modification of biomolecules

These applications utilize the high efficiency and selectivity of click chemistry reactions, which proceed in aqueous environments and are compatible with a wide range of functional groups found in biological systems.

PROTAC Development

One of the most significant applications of Propargyl-PEG10-alcohol is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce selective protein degradation:

  • Serves as a linker between an E3 ligase ligand and a target protein ligand

  • Provides optimal spatial separation between the two binding moieties

  • Improves water solubility and pharmacokinetic properties of the resulting PROTAC

  • Enables fine-tuning of physicochemical properties through variation of PEG chain length

PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins, representing a paradigm shift in drug discovery beyond traditional inhibition approaches .

Other Applications

Beyond click chemistry and PROTAC development, Propargyl-PEG10-alcohol finds utility in:

  • Synthesis of antibody-drug conjugates (ADCs)

  • Development of imaging probes with improved pharmacokinetics

  • Creation of hydrogels and biomaterials with controlled degradation properties

  • Synthesis of dendrimers and complex macromolecular architectures

Comparative Analysis

Propargyl-PEG10-alcohol belongs to a family of alkyne-functionalized PEG derivatives that vary in their chain length, terminal functional groups, and applications.

Comparison with Related Compounds

Table 2 provides a comparative analysis of Propargyl-PEG10-alcohol with similar compounds:

CompoundTerminal GroupsPEG UnitsKey ApplicationsReference
Propargyl-PEG10-alcoholPropargyl/Hydroxyl10Click chemistry, PROTACs
Propargyl-PEG10-aminePropargyl/Amine10Peptide conjugation, surface modification
Propargyl-PEG12-aminePropargyl/Amine12Increased water solubility applications

This comparison highlights how subtle variations in structure can be exploited to optimize performance in specific applications.

Advantages and Limitations

Propargyl-PEG10-alcohol offers several advantages over other linkers:

  • Increased water solubility compared to non-PEGylated alkyne reagents

  • Flexible chain length that can be adjusted for optimal performance

  • Dual functionality enabling orthogonal chemical strategies

  • Biocompatibility due to the PEG backbone

  • The need for copper catalysts in many applications, which may pose toxicity concerns in biological systems

  • Potential oxidative degradation of the alkyne group under certain conditions

  • Batch-to-batch variability in PEG chain length distribution

Research Findings and Current Developments

The research landscape surrounding Propargyl-PEG10-alcohol continues to evolve, with new applications emerging across multiple fields.

Recent Developments in PROTAC Research

Recent research has highlighted the critical role of PEG-based linkers like Propargyl-PEG10-alcohol in PROTAC development:

  • Studies have demonstrated that linker length and flexibility significantly impact PROTAC efficacy and selectivity

  • The hydrophilicity provided by the PEG backbone contributes to improved pharmacokinetic properties

  • Click chemistry-enabled PROTACs allow for rapid generation of compound libraries for structure-activity relationship studies

  • Novel E3 ligase ligands continue to be developed that can be attached through click chemistry using alkyne-PEG linkers

Emerging Applications

Beyond established applications, emerging uses for Propargyl-PEG10-alcohol include:

  • Development of stimuli-responsive drug delivery systems

  • Creation of biorthogonal imaging probes for in vivo applications

  • Synthesis of precision polymers with controlled architecture

  • Surface modification of diagnostic devices and biosensors

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